molecular formula C22H16F3N3 B1212480 Fluotrimazole CAS No. 31251-03-3

Fluotrimazole

Cat. No.: B1212480
CAS No.: 31251-03-3
M. Wt: 379.4 g/mol
InChI Key: LXMQMMSGERCRSU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Fluotrimazole, also known as Fluotrimazol, is a wide-spectrum antifungal drug . Its primary target is the enzyme lanosterol 14 α-demethylase . This enzyme plays a crucial role in the synthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

This compound interacts with its target, lanosterol 14 α-demethylase, by inhibiting its activity . This inhibition interferes with the synthesis of ergosterol . Ergosterol is essential for maintaining the integrity and fluidity of fungal cell membranes. Therefore, its depletion leads to alterations in the cell membrane, disrupting its function .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting lanosterol 14 α-demethylase, this compound prevents the conversion of lanosterol to ergosterol . This disruption leads to a deficiency of ergosterol in the fungal cell membrane, affecting its structure and function .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in animals . It was found that only 10% of the administered dose reaches the systemic circulation after metabolism . Most of the substance was detected in the feces, with less than 1% excreted in the urine . These findings suggest that this compound is primarily metabolized and excreted, limiting its bioavailability .

Result of Action

The inhibition of ergosterol synthesis by this compound leads to significant changes in the fungal cell membrane . The lack of ergosterol disrupts the membrane’s structure and function, leading to the death of the fungal cells . This antifungal activity has been demonstrated in both in vivo and in vitro studies .

Preparation Methods

Fluotrimazole can be synthesized through various methods. One common method involves the quasi-emulsion solvent diffusion technique, which is used to prepare fluotrimazol micro sponge gel. This method involves the use of emulsifiers and solvents to create a stable emulsion, which is then diffused to form microsponges containing the active compound . Industrial production methods may vary, but they generally involve similar principles of emulsion and solvent diffusion to ensure the stability and efficacy of the final product.

Chemical Reactions Analysis

Fluotrimazole undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formic acid, methanol, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of lanosterol 14α-demethylase inhibitors, fluotrimazol can interfere with the synthesis of ergosterol, leading to the denaturation of fungal cell membranes .

Scientific Research Applications

Fluotrimazole has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying antifungal activity and the synthesis of imidazole derivatives. In biology and medicine, fluotrimazol is used to treat various fungal infections, including pityriasis capitis, seborrheic dermatitis, tinea pedis, tinea corporis, facial tinea, and tinea cruris . It is also used in the development of new antifungal therapies and formulations. In industry, fluotrimazol is used as a fungicide and wood preservative to control powdery mildew and other fungal infections .

Comparison with Similar Compounds

Fluotrimazole is similar to other imidazole derivatives, such as clotrimazole and bifonazole. it has been shown to have higher antifungal activity compared to bifonazole and is comparable to clotrimazole . The unique structure of fluotrimazol, which includes both 2-fluorophenyl and 4-fluorophenyl groups, contributes to its enhanced antifungal properties. Other similar compounds include miconazole, ketoconazole, and econazole, which also belong to the imidazole class of antifungal agents.

Properties

IUPAC Name

1-[diphenyl-[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3/c23-22(24,25)20-13-7-12-19(14-20)21(28-16-26-15-27-28,17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMQMMSGERCRSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC=C3)C(F)(F)F)N4C=NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185182
Record name 1-(3-Trifluoromethyltrityl)-1H-1,2,4-triazole
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Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31251-03-3
Record name Fluotrimazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31251-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluotrimazole [BSI:ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluotrimazol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303302
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Record name 1-(3-Trifluoromethyltrityl)-1H-1,2,4-triazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[diphenyl[3-(trifluoromethyl)phenyl]methyl]-1H-1,2,4-triazole
Source European Chemicals Agency (ECHA)
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Record name FLUOTRIMAZOLE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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